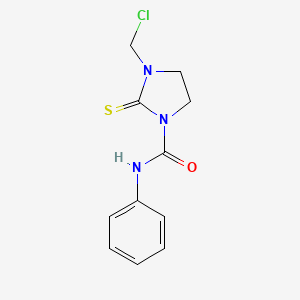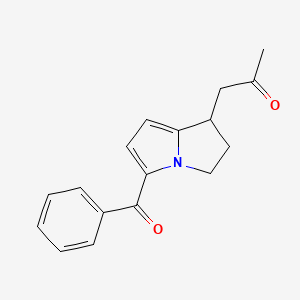
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one is a chemical compound with a molecular formula of C14H11NO2 and a molecular weight of 225.24 g/mol This compound is known for its unique structure, which includes a benzoyl group attached to a dihydropyrrolizin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one typically involves the reaction of 5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-one with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The benzoyl group or other parts of the molecule can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various complex molecules and as a reagent in different chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on different cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation .
Properties
CAS No. |
89442-76-2 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-(5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one |
InChI |
InChI=1S/C17H17NO2/c1-12(19)11-14-9-10-18-15(14)7-8-16(18)17(20)13-5-3-2-4-6-13/h2-8,14H,9-11H2,1H3 |
InChI Key |
DZGKDAIAUXNIAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


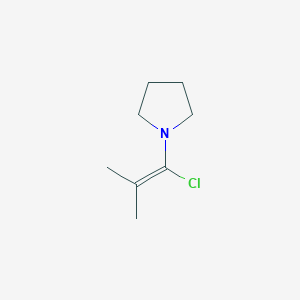
![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)
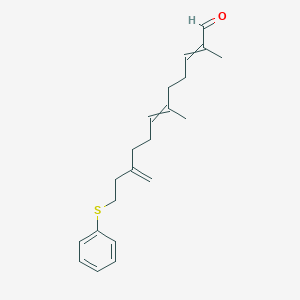
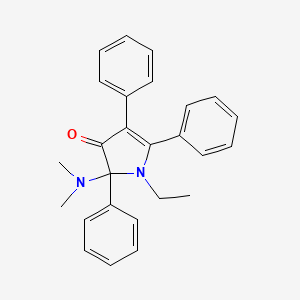
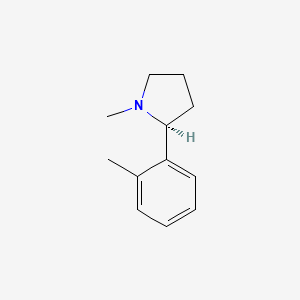
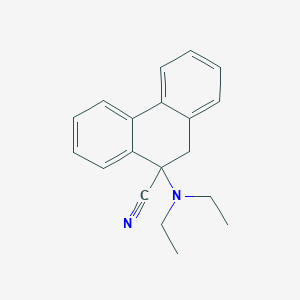
![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
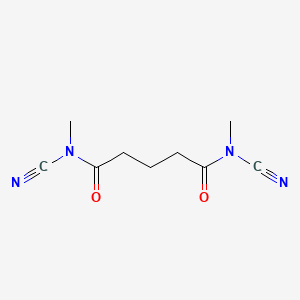
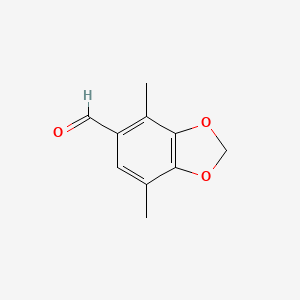
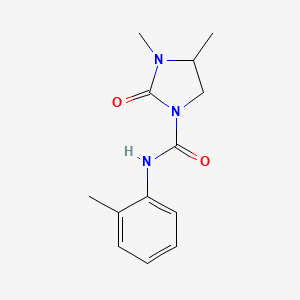
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)
![5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B14396209.png)
